molecular formula C16H26N2O2 B4853488 N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea

N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea

Cat. No. B4853488
M. Wt: 278.39 g/mol
InChI Key: XXQGFNGBKJGQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea, commonly known as S-Ethyl-N-(4-ethoxyphenyl)-N-(1-methylpropyl)isothiourea (EIT), is a chemical compound that has been extensively studied for its potential therapeutic applications. EIT is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the regulation of blood pressure, immune response, and neurotransmission. In

Mechanism of Action

N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea exerts its pharmacological effects by inhibiting the activity of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea binds to the active site of NOS and prevents the conversion of L-arginine to NO. This inhibition of NO production leads to a decrease in blood pressure, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of nitric oxide production
- Lowering of blood pressure
- Inhibition of inflammatory cytokine production
- Protection against oxidative stress
- Neuroprotection

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea has several advantages for lab experiments, including its high potency and selectivity for NOS inhibition. However, N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea also has some limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea, including:
- Optimization of synthesis methods for improved yield and efficiency
- Development of more water-soluble analogs for improved bioavailability
- Evaluation of the potential therapeutic applications of N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea in other diseases, such as cancer and diabetes
- Investigation of the long-term effects of N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea treatment on cardiovascular and neurological function
Conclusion:
In conclusion, N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea is a potent inhibitor of nitric oxide synthase that has been extensively studied for its potential therapeutic applications in a variety of diseases. N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea exerts its pharmacological effects by inhibiting NO production, leading to a decrease in blood pressure, inflammation, and oxidative stress. N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea has several advantages for lab experiments, including its high potency and selectivity for NOS inhibition. However, N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea also has some limitations, including its low solubility in water and potential toxicity at high doses. Future research on N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea should focus on optimizing synthesis methods, developing more water-soluble analogs, and evaluating its potential therapeutic applications in other diseases.

Scientific Research Applications

N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea has been studied for its potential therapeutic applications in a variety of diseases, including hypertension, sepsis, and neurodegenerative disorders. N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea has been shown to inhibit the production of nitric oxide, a molecule that plays a crucial role in the regulation of blood pressure. Studies have demonstrated that N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea can effectively lower blood pressure in hypertensive animal models.
N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea has also been studied for its potential use in the treatment of sepsis, a life-threatening condition caused by an overwhelming immune response to infection. N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea has been shown to inhibit the production of inflammatory cytokines, which are responsible for the systemic inflammation seen in sepsis.
In addition, N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea has been shown to protect neurons from oxidative stress and inflammation, two key factors in the pathogenesis of these diseases.

properties

IUPAC Name

1-butan-2-yl-3-[1-(4-ethoxyphenyl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-5-12(4)17-16(19)18-15(6-2)13-8-10-14(11-9-13)20-7-3/h8-12,15H,5-7H2,1-4H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQGFNGBKJGQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(CC)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butan-2-yl-3-[1-(4-ethoxyphenyl)propyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.